molecular formula C5H5F2N3O B1490657 5-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde CAS No. 1353503-95-3

5-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B1490657
CAS No.: 1353503-95-3
M. Wt: 161.11 g/mol
InChI Key: BLJNLWXJXWXVIU-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde typically involves the difluoromethylation of triazole derivatives. One common method is the reaction of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of biological pathways. The triazole ring can interact with various proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde
  • 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde
  • 5-(Bromomethyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde

Uniqueness

5-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(difluoromethyl)-1-methyl-1,2,4-triazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N3O/c1-10-5(4(6)7)8-3(2-11)9-10/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJNLWXJXWXVIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde
Reactant of Route 2
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5-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde
Reactant of Route 3
5-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde
Reactant of Route 4
5-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde
Reactant of Route 5
5-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde
Reactant of Route 6
5-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde

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